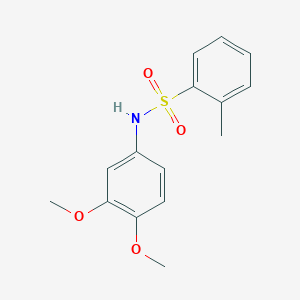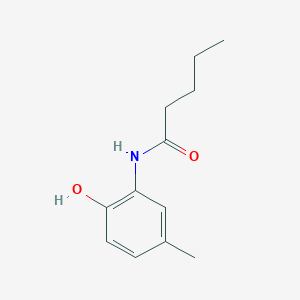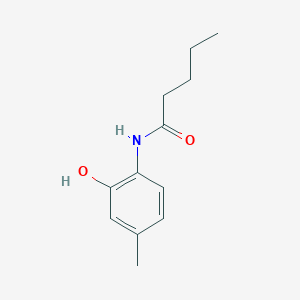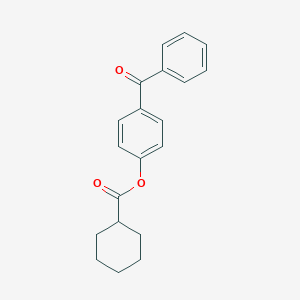
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. The compound was initially developed as an antihistamine but was later found to have neuroprotective and cognitive-enhancing properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. The compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has also been shown to inhibit the activity of the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. The compound has been shown to protect neurons from oxidative stress and apoptosis, which are processes that contribute to neurodegeneration. N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has also been shown to improve cognitive function in animal models and in clinical trials of Alzheimer's disease patients. The compound has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in lab experiments include its neuroprotective and cognitive-enhancing properties, making it a useful tool for investigating the mechanisms of neurodegeneration and cognitive impairment. The compound has been shown to have a good safety profile, making it suitable for use in preclinical and clinical studies. The limitations of using N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in lab experiments include the lack of a clear understanding of its mechanism of action and the need for further studies to investigate its efficacy in treating various diseases.
Orientations Futures
Several future directions for the use of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in research have been identified. These include investigating the compound's potential use in treating other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Further studies are also needed to investigate the compound's mechanism of action and to identify potential targets for drug development. The use of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in combination with other drugs is also an area of interest, as it may enhance the efficacy of existing treatments for neurodegenerative diseases.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, or N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. The compound has neuroprotective and cognitive-enhancing properties and has been shown to have a good safety profile. Further studies are needed to investigate the compound's mechanism of action and its potential use in treating other diseases. N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide is a promising candidate for the development of new treatments for neurodegenerative diseases, and its use in research is likely to continue to grow in the future.
Méthodes De Synthèse
The synthesis method of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound. The synthesis of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been described in several research papers, and the purity of the compound has been confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential use in treating various diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia. The compound has been shown to have neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of these diseases. Several preclinical and clinical studies have been conducted to investigate the efficacy of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in treating these diseases.
Propriétés
Formule moléculaire |
C15H17NO4S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-11-6-4-5-7-15(11)21(17,18)16-12-8-9-13(19-2)14(10-12)20-3/h4-10,16H,1-3H3 |
Clé InChI |
PCFDESRSOJUOQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)

![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)